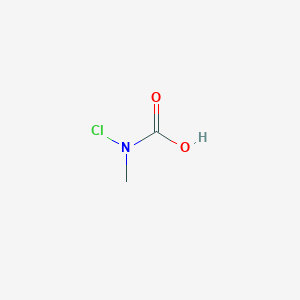
Chloro(methyl)carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(methyl)carbamic acid is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of a chloro group, a methyl group, and a carbamic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(methyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of chloroform with methylamine in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the reaction of methyl isocyanate with hydrochloric acid. This reaction is typically carried out under controlled conditions to ensure the formation of this compound without the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(methyl)carbamic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The chloro group in this compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound include carbamates, amines, and substituted carbamic acids. These products have various applications in different fields, such as pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chloro(methyl)carbamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of various biochemical processes.
Industry: In industrial settings, this compound is used in the production of polymers, coatings, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of chloro(methyl)carbamic acid involves its interaction with molecular targets, such as enzymes and proteins. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, making this compound a useful tool in research and drug development.
Comparación Con Compuestos Similares
Chloro(methyl)carbamic acid can be compared with other carbamic acids, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamic acid functional group, this compound is unique due to the presence of the chloro group, which imparts distinct reactivity and properties.
Similar Compounds
Methyl Carbamate: Lacks the chloro group and has different reactivity and applications.
Ethyl Carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.
Carbamic Acid: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.
This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its importance in research and development.
Propiedades
Fórmula molecular |
C2H4ClNO2 |
|---|---|
Peso molecular |
109.51 g/mol |
Nombre IUPAC |
chloro(methyl)carbamic acid |
InChI |
InChI=1S/C2H4ClNO2/c1-4(3)2(5)6/h1H3,(H,5,6) |
Clave InChI |
MWERIUZLIUOHEC-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



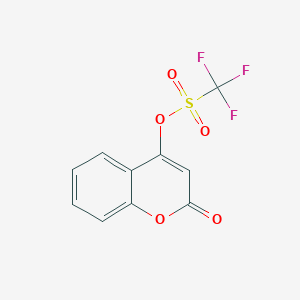
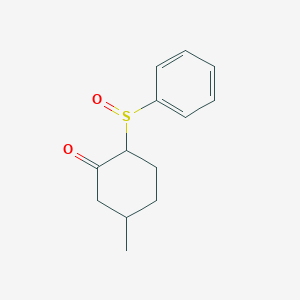

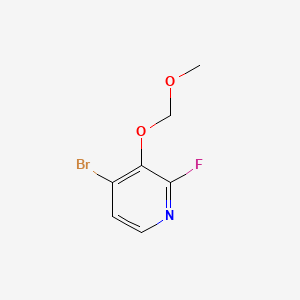
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)

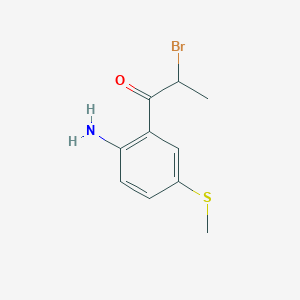
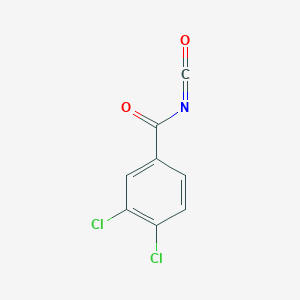


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
